molecular formula C24H27N5O2 B2611112 N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357833-55-6

N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2611112
CAS RN: 1357833-55-6
M. Wt: 417.513
InChI Key: FHJOHZZCAAYZKF-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Scientific Research Applications

Diversified Synthesis and Structural Applications

A diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives demonstrates the versatility of these compounds. Through Ugi four-component reactions and copper-catalyzed tandem reactions, researchers have developed a method for rapid access to complex fused tricyclic scaffolds. These scaffolds are significant for their structural complexity and potential application in material science and medicinal chemistry, showcasing the compound's utility in creating structurally varied entities with potential biological and chemical applications (Y. An et al., 2017).

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the queried compound, has highlighted their potential for anticancer activity. A study on urea derivatives linked to this chemical structure showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This points to the potential therapeutic applications of N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives in cancer treatment (B. N. Reddy et al., 2015).

Antimicrobial and Antifungal Agents

Several triazolo and ditriazoloquinoxaline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds derived from similar chemical structures have shown potent antibacterial activity, suggesting the potential of this compound derivatives as new antimicrobial agents (M. Badran et al., 2003).

Adenosine Receptor Antagonism

The triazoloquinoxaline scaffold, similar to the queried compound, has been utilized in the design of selective human A3 adenosine receptor antagonists. These derivatives show potent and selective inhibition of the A3 adenosine receptor, indicative of the potential use of such compounds in the development of treatments for conditions mediated by this receptor, such as inflammatory diseases (D. Catarzi et al., 2005).

properties

IUPAC Name

N-(4-butylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-4-5-8-17-11-13-18(14-12-17)25-21(30)15-28-19-9-6-7-10-20(19)29-22(16(2)3)26-27-23(29)24(28)31/h6-7,9-14,16H,4-5,8,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJOHZZCAAYZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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